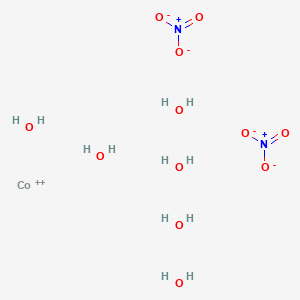

Cobaltous nitrate hexahydrate

Overview

Description

Cobaltous nitrate hexahydrate, also known as Cobalt (II) nitrate hexahydrate, is the hydrated cobalt salt . Its chemical formula is Co(NO3)2 · 6 H2O . The most common form is the hexahydrate, which is a red-brown deliquescent salt that is soluble in water and other polar solvents .

Synthesis Analysis

The hexahydrate is prepared by treating metallic cobalt or one of its oxides, hydroxides, or carbonate with nitric acid . The hexahydrate gives the pink anhydrous salt by the action of HNO3 and N2O5 .Molecular Structure Analysis

The hexahydrate is better described as hexaaquacobalt (II) nitrate, [Co (OH 2) 6 ] [NO 3] 2, as it consists of discrete [Co (OH 2) 6] 2+ and [NO 3] − ions . Anhydrous cobalt (II) nitrate adopts a three-dimensional polymeric network structure, with each cobalt (II) atom approximately octahedrally coordinated by six oxygen atoms .Chemical Reactions Analysis

The decomposition of cobalt nitrate hexahydrate in a hydrogen flow was studied by TGA/DSC/MS . The observed breakdown on the unsupported complex is similar but not identical to previous reports with NO detected as an evolved gas .Physical And Chemical Properties Analysis

Cobalt (II) nitrate hexahydrate has a molecular weight of 291.03 g/mol . It appears as a red crystalline solid . It is soluble in water, alcohol, acetone, ethanol, ammonia, and methanol . The hexahydrate converts to the trihydrate above 55 °C and to the monohydrate at higher temperatures .Scientific Research Applications

Catalyst Manufacturing

- Cobaltous nitrate hexahydrate, when supported on silica and alumina, affects the calcination and reduction procedures in catalyst manufacturing. The decomposition of cobalt nitrate is significantly influenced by the support material, requiring different conditions for similar outcomes (Wigzell & Jackson, 2017).

Synthesis of Nanostructures

- A novel method using laser vaporization controlled condensation has been developed to synthesize cobalt nitrate hexahydrate, cobalt oxide, and cobalt nanoparticles. This method is significant for forming metal mono oxides like pure cobalt oxide nanoparticles (Glaspell, Jagodzinski & Manivannan, 2004).

Photocatalytic Applications

- Cobalt-oxide nanoparticles, synthesized using cobalt nitrate hexahydrate and Punica granatum peel extract, show significant photocatalytic activity. These nanoparticles can effectively degrade organic dyes, highlighting their potential in environmental applications (Bibi et al., 2017).

Chemical Synthesis

- Cobalt nitrate hexahydrate is used in one-pot synthesis for the formation of organic/inorganic network compounds. These compounds have unique structural features like molecular ladders and molecular parquet patterns, relevant in materials science (Dong et al., 1999).

Electrochemical Applications

- It is used in the comparative study of electrochemical deposition of cobalt, revealing different nucleation mechanisms in nitrate and chloride electrolytes. This study is pivotal in understanding electrochemical processes at the nanoscale (Bahar et al., 2021).

Nanoparticle Characterization

- Cobalt oxide nanoparticles prepared using cobalt nitrate hexahydrate exhibit semiconducting behavior and potential for hydrogen peroxide detection. This has implications in sensor technology and materials science (Raza et al., 2022).

Molecular Complexes

- The compound aids in forming dinuclear complexes with unique hydrogen bonding interactions. This has significance in the field of inorganic chemistry and complex molecule synthesis (Taş & Büyükgüngör, 2009).

Green Chemistry

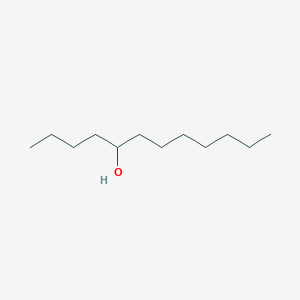

- Cobalt nitrate hexahydrate can be adsorbed on silica gel for rapid oxidation of alcohols under microwave irradiation, highlighting its role in green chemistry applications (Kiasat, Kazemi & Rafati, 2003).

Thermal Decomposition

- Its thermal decomposition leads to the formation of anhydrous cobalt(II) nitrate, a precursor for various cobalt oxides. This process is essential in preparing materials for different industrial applications (Ehrhardt, Gjikaj & Brockner, 2005).

Chemical Catalysis

- Cobalt nitrate hexahydrate acts as an efficient catalyst in the synthesis of organic compounds, demonstrating its versatility in chemical reactions (Pejman et al., 2019).

Safety And Hazards

Cobalt (II) nitrate hexahydrate may intensify fire and is considered an oxidizer . It may cause an allergic skin reaction, damage fertility, cause serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer by inhalation . It is harmful if swallowed or if inhaled .

Future Directions

Research into cobalt catalysts is an area of importance to industry due to their extensive application in a range of industrial processes, most notably Fischer−Tropsch synthesis . The study has shown that the calcination and direct reduction of supported cobalt nitrate is significantly affected by the support and that different conditions are required to achieve the same state .

properties

IUPAC Name |

cobalt(2+);dinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2NO3.6H2O/c;2*2-1(3)4;;;;;;/h;;;6*1H2/q+2;2*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUAJWGNOXCYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co(NO3)2 . 6H2O, CoH12N2O12 | |

| Record name | COBALT(II) NITRATE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073135 | |

| Record name | Cobalt nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red deliquescent solid; [Merck Index] Red crystalline powder; Odorless; [Alfa Aesar MSDS], RED CRYSTALS. | |

| Record name | Cobalt(II) nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COBALT(II) NITRATE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 0 °C: 133.8 | |

| Record name | COBALT(II) NITRATE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.88 g/cm³ | |

| Record name | COBALT(II) NITRATE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Cobalt(II) nitrate hexahydrate | |

CAS RN |

10026-22-9, 23730-86-1 | |

| Record name | Cobalt(II) nitrate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt(2+), hexaaqua-, dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023730861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COBALTOUS NITRATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2166872F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COBALT(II) NITRATE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

55 °C | |

| Record name | COBALT(II) NITRATE HEXAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B157947.png)